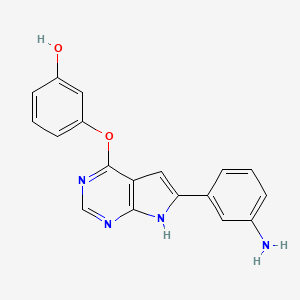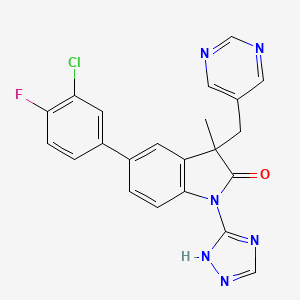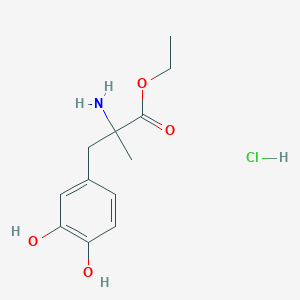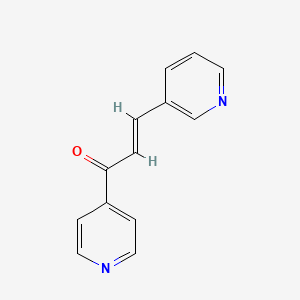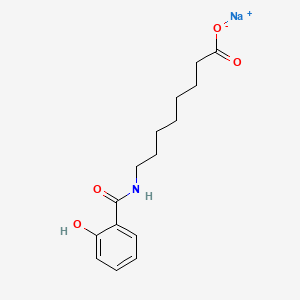
バティマスタット
概要
説明
バティマスタットは、BB-94としても知られており、マトリックスメタロプロテアーゼ(MMP)の合成阻害剤です。これは、ブリティッシュバイオテックファーマシューティカルズリミテッドによって開発され、幅広いMMPに対して強力な活性を示すことで知られています。 バティマスタットは主に抗転移薬として使用され、血管新生阻害剤のファミリーに属します .
科学的研究の応用
Batimastat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying MMP inhibition and developing new MMP inhibitors.
Biology: Investigated for its effects on cell migration, invasion, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those involving metastasis.
Industry: Used in the development of anti-cancer drugs and as a tool for studying the role of MMPs in disease processes
作用機序
バティマスタットは、マトリックスメタロプロテアーゼの活性を阻害することによって効果を発揮します。これは、MMPの天然基質を模倣し、これらの酵素の活性部位に結合して、細胞外マトリックスの分解を防ぎます。 このMMP活性阻害は、癌細胞が周囲の組織を分解する能力を制限することにより、腫瘍の浸潤と転移を減らします .
類似の化合物との比較
バティマスタットは、マリマスタットなどの他のMMP阻害剤と比較されることがよくあります。両方の化合物は同様の作用機序を持っていますが、マリマスタットは薬物動態が改善されており、バティマスタットとは異なり経口投与できます。その他の類似の化合物には、以下が含まれます。
マリマスタット: 同様のメカニズムですが、薬物動態が優れています。
TIMP-1、TIMP-2、TIMP-3、TIMP-4: 異なる選択性プロファイルを備えたMMPの天然阻害剤。
TNP-470: 別の作用機序を持つ別の血管新生阻害剤
バティマスタットの独自性は、MMPの広域スペクトル阻害と強力な抗転移特性にあり、癌研究と治療の貴重なツールとなっています .
Safety and Hazards
生化学分析
Biochemical Properties
Batimastat plays a significant role in biochemical reactions by inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 . These enzymes are involved in the breakdown of extracellular matrix components, which is essential for tissue remodeling and repair. By binding to the active sites of these enzymes, Batimastat prevents their catalytic activity, thereby inhibiting the degradation of the extracellular matrix.
Cellular Effects
Batimastat has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting MMPs, which are involved in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of the extracellular matrix, Batimastat can inhibit cancer cell invasion and metastasis. Additionally, it can affect angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and survival.
Molecular Mechanism
The molecular mechanism of Batimastat involves its binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of the extracellular matrix, which is essential for cancer cell invasion and metastasis. Batimastat also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMPs. This results in decreased expression of MMPs and reduced degradation of the extracellular matrix.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Batimastat can change over time. The stability and degradation of Batimastat are crucial factors that influence its long-term effects on cellular function . Studies have shown that Batimastat can be stable for up to 12 months when stored under appropriate conditions. Its stability can be affected by factors such as temperature and pH. Long-term studies have demonstrated that Batimastat can inhibit cancer cell invasion and metastasis over extended periods.
Dosage Effects in Animal Models
The effects of Batimastat vary with different dosages in animal models. At low doses, Batimastat can effectively inhibit MMP activity and prevent cancer cell invasion and metastasis . At high doses, Batimastat can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of Batimastat plateaus at higher doses, indicating that optimal dosing is crucial for its therapeutic application.
Metabolic Pathways
Batimastat is involved in various metabolic pathways, including those related to the metabolism of extracellular matrix components . It interacts with enzymes such as MMPs and cofactors involved in the regulation of these enzymes. By inhibiting MMPs, Batimastat can affect metabolic flux and metabolite levels, leading to changes in the extracellular matrix composition and cellular function.
Transport and Distribution
Batimastat is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Batimastat within specific tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that Batimastat can accumulate in tumor tissues, where it exerts its inhibitory effects on MMPs.
Subcellular Localization
The subcellular localization of Batimastat is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Batimastat within the extracellular matrix and its interaction with MMPs are essential for its inhibitory effects on cancer cell invasion and metastasis.
準備方法
バティマスタットは、ペプチド様骨格の形成とヒドロキサム酸基の組み込みを含む一連の化学反応によって合成されます。合成経路には、一般的に以下の手順が含まれます。
ペプチド骨格の形成: これは、アミノ酸を結合させてペプチド鎖を形成することを含みます。
ヒドロキサム酸基の組み込み: これは、ペプチド鎖とヒドロキシルアミンとの反応によって達成されます。
最終的なアセンブリ: 最終生成物は、ペプチド鎖をチオフェン誘導体と結合させることによって得られます.
バティマスタットの工業生産方法には、類似の反応条件を使用した大規模合成が含まれますが、収率と純度が向上するように最適化されています。 このプロセスには、最終生成物が製薬基準を満たすことを保証するための厳格な精製手順が含まれています .
化学反応の分析
バティマスタットは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: バティマスタットは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、ヒドロキサム酸基を修飾するために使用できます。
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件によって異なりますが、一般的には官能基が変更されたバティマスタットの修正バージョンが含まれます .
科学研究の用途
バティマスタットは、以下を含む幅広い科学研究の用途があります。
化学: MMP阻害の研究と新しいMMP阻害剤の開発のためのモデル化合物として使用されます。
生物学: 細胞の移動、浸潤、および血管新生への影響について調査されています。
医学: 特に転移を含むさまざまな癌の治療のための潜在的な治療薬として探索されています。
化学反応の分析
Batimastat undergoes several types of chemical reactions, including:
Oxidation: Batimastat can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the hydroxamic acid group.
Substitution: Batimastat can undergo substitution reactions, particularly at the thiophene ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions used but generally include modified versions of Batimastat with altered functional groups .
類似化合物との比較
Batimastat is often compared with other MMP inhibitors, such as Marimastat. Both compounds have similar mechanisms of action, but Marimastat has improved pharmacokinetic properties and can be administered orally, unlike Batimastat, which requires injection. Other similar compounds include:
Marimastat: Similar mechanism but better pharmacokinetics.
TIMP-1, TIMP-2, TIMP-3, TIMP-4: Natural inhibitors of MMPs with different selectivity profiles.
TNP-470: Another angiogenesis inhibitor with a different mechanism of action
Batimastat’s uniqueness lies in its broad-spectrum inhibition of MMPs and its potent anti-metastatic properties, making it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-QYZOEREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156497 | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-60-4 | |
| Record name | Batimastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batimastat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batimastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130370-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Batimastat?
A1: Batimastat [(4-N-hydroxyamino)-2R-isobutyl-3S-(thienyl-thiomethyl)succinyl]-L- phenyl-alanine-N-methylamide) is a synthetic inhibitor of matrix metalloproteinases (MMPs). [] MMPs are a family of zinc-dependent enzymes that play crucial roles in the breakdown and remodeling of the extracellular matrix (ECM). []
Q2: How does Batimastat interact with MMPs?
A2: Batimastat acts as a broad-spectrum MMP inhibitor by binding to the zinc ion present in the active site of these enzymes. [] This binding effectively prevents the enzyme from interacting with and degrading its ECM substrates. [] The crystal structure of human neutrophil collagenase (MMP-8) complexed with Batimastat reveals a bidentate interaction between the inhibitor and the catalytic zinc ion through the hydroxyl and carbonyl oxygens of Batimastat's hydroxamate group. []
Q3: What are the downstream effects of MMP inhibition by Batimastat?
A3: Inhibiting MMP activity with Batimastat has been shown to have various downstream effects, including:
- Reduced tumor growth and metastasis: Batimastat has demonstrated significant inhibitory effects on the growth and spread of various cancer types in preclinical models, including breast, colon, ovarian, and pancreatic cancers. [, , , , ] This effect is attributed to the suppression of MMP-mediated ECM degradation, which is crucial for tumor invasion and angiogenesis. []
- Attenuation of pulmonary hypertension: Batimastat has been shown to reduce pulmonary hypertension in chronically hypoxic rats. [] The mechanism is thought to involve the inhibition of collagenolytic activity, thereby reducing vascular remodeling. []
- Reduction of epidural fibrosis: Batimastat has demonstrated efficacy in reducing epidural fibrosis following laminectomy in a rat model. [] This finding suggests a potential role for Batimastat in preventing post-surgical complications related to excessive scar tissue formation. []
- Modulation of immune responses: Research suggests that Batimastat can influence IgE secretion by inhibiting the proteolytic processing of CD23 (FcεRII). [, ] This finding highlights the potential of Batimastat in modulating immune responses, particularly in allergic diseases characterized by elevated IgE levels. []
Q4: Does Batimastat affect the expression levels of MMPs?
A4: While Batimastat effectively inhibits the activity of MMPs, studies have shown that it does not directly affect the mRNA levels of these enzymes in tumor cells or tissues. [] Instead, its primary mode of action is through direct interaction with the enzyme's active site, preventing substrate binding and subsequent ECM degradation. []
Q5: What is the molecular formula and weight of Batimastat?
A5: The molecular formula of Batimastat is C21H28N4O4S2, and its molecular weight is 464.6 g/mol.
Q6: Has Batimastat been investigated for controlled drug delivery applications?
A6: Yes, Batimastat has been explored for use in drug-eluting stents. [] One study evaluated the safety and efficacy of Batimastat-eluting stents in patients with coronary artery disease. []
Q7: How do structural modifications of Batimastat affect its inhibitory activity against MMPs?
A7: The structure of Batimastat, particularly the hydroxamate group and the P2′ substituent, are crucial for its inhibitory activity against MMPs. [] Modifications to these regions can significantly affect the compound's potency and selectivity for different MMP subtypes. [, ] For example, removal of the thienothiomethyl substituent adjacent to the hydroxamate moiety significantly decreases inhibitory potency towards α-secretase. []
Q8: Are there any known instances where Batimastat administration led to unexpected outcomes?
A8: Yes, paradoxically, Batimastat administration has been linked to increased liver metastasis in specific experimental settings. [] This unexpected outcome highlights the complex interplay between MMPs, tumor cells, and the microenvironment and underscores the importance of thoroughly evaluating potential side effects of MMP inhibitors. []
Q9: What in vitro models have been used to study the effects of Batimastat?
A9: Various in vitro models have been employed to investigate the effects of Batimastat on cellular processes, including:
- Cell viability and proliferation assays: These assays are used to assess the direct cytotoxic effects of Batimastat on different cell types, including cancer cells. [, , ]
- Angiogenesis assays: In vitro tube formation assays using endothelial cells are commonly used to evaluate the antiangiogenic potential of Batimastat. [, ]
- Invasion assays: These assays utilize various matrices, such as Matrigel, to mimic the extracellular environment and assess the ability of Batimastat to inhibit tumor cell invasion. [, , ]
Q10: What in vivo models have been employed to investigate the efficacy of Batimastat?
A10: Researchers have utilized a variety of animal models to assess the in vivo efficacy of Batimastat, including:
- Xenograft models: Human tumor cells are implanted into immunodeficient mice to study the effects of Batimastat on tumor growth, metastasis, and angiogenesis. [, , , , ]
- Syngeneic models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of Batimastat's effects on tumor progression in the context of a functional immune system. [, , ]
- Spontaneous metastasis models: Tumor cells are implanted into animals, allowed to form primary tumors, and then surgically removed. [, ] Batimastat is administered after surgery to assess its effects on the development of distant metastases.
- Disease-specific models: Researchers have utilized models like the bleomycin-induced pulmonary fibrosis model [] and the mdx mouse model of Duchenne muscular dystrophy [] to investigate the therapeutic potential of Batimastat in specific disease contexts.
Q11: Have any clinical trials been conducted with Batimastat?
A11: Yes, Batimastat was one of the first MMP inhibitors to enter clinical trials. [, ] Unfortunately, the phase III trials were disappointing, demonstrating limited clinical efficacy. []
Q12: What factors contributed to the limited clinical success of Batimastat despite promising preclinical data?
A12: Several factors might have contributed to the discrepancy between the preclinical and clinical outcomes of Batimastat, including:
- Patient selection: The lack of reliable biomarkers to identify patients who would benefit most from MMP inhibition may have resulted in the inclusion of individuals with tumors not primarily driven by MMP activity. [, ]
- Disease stage: Early clinical trials often focused on patients with advanced-stage cancers, where the disease complexity and tumor burden might have limited the efficacy of single-agent therapy like Batimastat. [, ]
- Dose and schedule: Optimizing the dosing regimen and schedule of Batimastat administration is crucial for achieving therapeutic efficacy while minimizing potential side effects. [, ]
Q13: Are there any alternative MMP inhibitors?
A13: Yes, besides Batimastat, numerous other MMP inhibitors have been developed and investigated. These inhibitors can be classified into different groups based on their structure and mechanism of action. Some examples include:
- Hydroxamate-based inhibitors: Similar to Batimastat, these inhibitors contain a hydroxamate group that chelates the zinc ion in the active site of MMPs. Marimastat is another example of a hydroxamate-based MMP inhibitor that has been evaluated in clinical trials. [, ]
- Non-hydroxamate inhibitors: These inhibitors utilize different chemical moieties to target MMPs and often display improved selectivity profiles compared to broad-spectrum hydroxamate inhibitors. []
Q14: What tools and resources are essential for research on Batimastat and other MMP inhibitors?
A14: Effective research on Batimastat and MMP inhibitors requires access to various tools and resources:
- In vitro and in vivo models: Reliable and well-characterized models are crucial for studying the effects of Batimastat on different cellular processes and disease pathologies. [, ]
- Analytical techniques: Techniques like gelatin zymography, ELISA, and immunohistochemistry are essential for quantifying MMP activity, protein levels, and localization. [, ]
- Molecular modeling and computational chemistry: Computational approaches are valuable for understanding the interactions between Batimastat and its target enzymes, predicting the activities of novel inhibitors, and guiding rational drug design. [, ]
Q15: What is the historical significance of Batimastat in MMP inhibitor research?
A15: Batimastat played a pivotal role in the development and understanding of MMP inhibitors as potential cancer therapeutics. It was one of the first MMP inhibitors to enter clinical trials, generating significant interest in this class of drugs. [, ] Although Batimastat itself did not translate into a successful clinical treatment, it provided valuable insights into the challenges and considerations for developing effective MMP-targeted therapies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


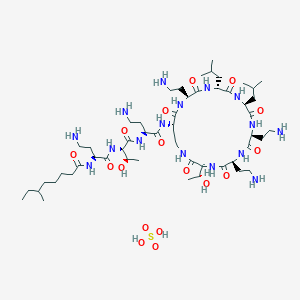
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)



![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

